![molecular formula C16H12ClN3O3 B2401872 4-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865286-21-1](/img/structure/B2401872.png)
4-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that belongs to the class of oxadiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out under reflux conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide.
Reduction: Formation of 4-chloro-N-(5-(3-aminophenyl)-1,3,4-oxadiazol-2-yl)benzamide.
Substitution: Formation of various substituted benzamides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For example:
- A study evaluated several analogues against various cancer cell lines following the National Cancer Institute's protocols. One derivative demonstrated a potent inhibitory effect on SNB-19 cells with a percentage growth inhibition (PGI) of 65.12% at a concentration of 10 µM .
- Molecular docking studies revealed strong binding affinities to tubulin, suggesting potential as tubulin inhibitors similar to established anticancer agents .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity:
- In vitro studies reported effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, one derivative exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 17 | 8 |
Escherichia coli | 15 | 16 |
Candida albicans | 18 | 16 |
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties:
- Research on LPS-stimulated macrophages indicated that treatment with this compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls.
Case Study: Anticancer Activity Evaluation (2023)
Objective: To assess the cytotoxic effects on human breast cancer cells (MCF-7).
Findings: The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Case Study: Antimicrobial Activity Assessment (2024)
Objective: To evaluate efficacy against various bacterial strains.
Findings: The compound showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.
Wirkmechanismus
The mechanism of action of 4-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of bacterial cell walls or disrupt membrane integrity. Its anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-N-(3-methoxyphenyl)benzamide
- 4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide
- 4-chloro-N-(3,4-dimethylphenyl)benzamide
Uniqueness
4-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Biologische Aktivität
4-Chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring and subsequent substitution reactions to introduce the chloro and methoxy groups. The synthetic pathway often begins with commercially available starting materials and employs techniques such as refluxing and microwave-assisted synthesis to enhance yield and purity.
Anticancer Activity
Recent studies have demonstrated significant anticancer activity for derivatives of oxadiazole compounds. For instance, a related compound, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, exhibited notable cytotoxic effects against various cancer cell lines including SNB-19 and NCI-H460 with percentage growth inhibition (PGI) values of 65.12 and 55.61 at a concentration of 10 µM respectively .
Table 1: Anticancer Activity Data
Compound | Cell Line | Concentration (µM) | PGI (%) |
---|---|---|---|
This compound | SNB-19 | 10 | 65.12 |
This compound | NCI-H460 | 10 | 55.61 |
Related Compound | SNB-75 | 10 | 54.68 |
The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell mitosis. Molecular docking studies have shown that these compounds bind effectively to the active sites of tubulin proteins .
Antimicrobial Activity
In addition to anticancer properties, some oxadiazole derivatives exhibit promising antimicrobial activity. For example, derivatives have been shown to possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. One study reported that a related compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against various bacterial strains .
Table 2: Antimicrobial Activity Data
Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|---|
Related Compound | Gram-negative bacteria | 8 | 17.0 ± 0.40 |
Related Compound | Gram-positive bacteria | 8 | 17.0 ± 0.15 |
Case Studies
A case study involving a series of oxadiazole derivatives highlighted their potential in drug discovery for cancer therapy. The study synthesized various analogues and evaluated their biological activities through established protocols such as those set by the National Cancer Institute (NCI). The results indicated that specific structural modifications could enhance anticancer efficacy while maintaining low toxicity profiles .
Eigenschaften
IUPAC Name |
4-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-22-13-4-2-3-11(9-13)15-19-20-16(23-15)18-14(21)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBCSZRIKUVPSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.